Acurea (Biochemical) vs. Bzurea: Differential Conformational Impact on Glycogen Phosphorylase
Acurea (N-acetyl-N'-beta-D-glucopyranosyl urea) and Bzurea (N-benzoyl-N'-beta-D-glucopyranosyl urea) are both inhibitors of glycogen phosphorylase b (GPb). Crystallographic studies reveal that while Acurea binds to the catalytic site of T-state GPb with minimal tertiary structure changes, Bzurea induces a substantial conformational shift in the 282-287 loop (Cα atom displacement of 1.3-3.7 Å) and additionally occupies an allosteric site 33 Å from the catalytic site [1]. This differential binding mode is critical for researchers designing inhibitors with specific allosteric or catalytic site effects.
| Evidence Dimension | Conformational change upon binding |
|---|---|
| Target Compound Data | Acurea: Minimal change in tertiary structure; no allosteric site binding reported |
| Comparator Or Baseline | Bzurea: Loop 282-287 shifts by 1.3-3.7 Å (Cα atoms); binds to allosteric site 33 Å from catalytic site |
| Quantified Difference | Bzurea induces a measurable loop displacement and allosteric binding; Acurea does not |
| Conditions | X-ray crystallography of muscle glycogen phosphorylase b (GPb) complexes at 2.0 Å (Acurea) and 1.8 Å (Bzurea) resolution |
Why This Matters
This structural difference dictates whether an inhibitor will act solely at the catalytic site or also modulate allosteric regulation, which is crucial for understanding mechanism of action and potential off-target effects.
- [1] Oikonomakos NG, et al. Binding of N-acetyl-N '-beta-D-glucopyranosyl urea and N-benzoyl-N '-beta-D-glucopyranosyl urea to glycogen phosphorylase b: kinetic and crystallographic studies. Eur J Biochem. 2002 Mar;269(6):1684-96. View Source
